![molecular formula C18H24N2O4S B2898361 环丙基(4-甲苯磺酰基-1-氧杂-4,8-二氮杂螺[4.5]癸-8-基)甲苯酮 CAS No. 896378-23-7](/img/structure/B2898361.png)

环丙基(4-甲苯磺酰基-1-氧杂-4,8-二氮杂螺[4.5]癸-8-基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

A series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one was synthesized . The synthesis involved a one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water . The compounds were isolated from the reaction mixture by column chromatography .Molecular Structure Analysis

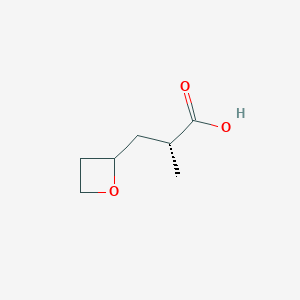

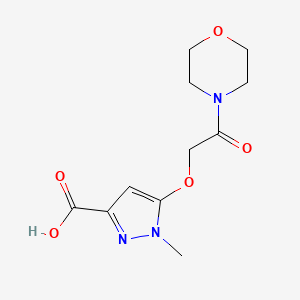

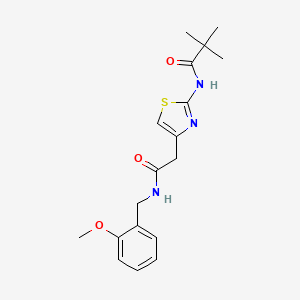

The molecular structure of Cyclopropyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is complex, with a cyclopropyl group, a tosyl group, and a 1-oxa-4,8-diazaspiro[4.5]decan-8-yl group. The structure is based on 1-thia-4,8-diazaspiro[4.5]decan-3-one .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a one-pot three-component condensation . This reaction involves the combination of N-benzylpiperidone, an appropriate amine, and thioglycolic acid .科学研究应用

环丙烷化和氨基酸合成

研究展示了合成环丙烷氨基酸的方法,突出了环丙基衍生物在合成结构复杂且具有生物学意义的分子中的多功能性。所述方法涉及使用重氮化合物对脱氢氨基酸进行环丙烷化,展示了该化合物在合成具有潜在药用价值的氨基酸衍生物中的作用 (Adams 等人,2003 年)。

新型化合物的合成

研究表明,通过使环丙烯酮衍生物与异氰酸酯反应,可以合成 4,6-二氮杂螺[2.3]己-1-烯-5-酮等新型化合物,证明了环丙基在创建具有材料科学和药用化学潜在用途的新化学实体中的作用 (吉田等人,1987 年)。

抗菌剂

对苯基环丙基甲苯酮的研究探索了它们的合成和作为抗菌剂的评估,强调了环丙基衍生物在开发新疗法中的重要性。研究发现,某些化合物对结核分枝杆菌表现出显着的活性,展示了环丙基衍生物在抗生素开发中的潜力 (Dwivedi 等人,2005 年)。

HIV 进入抑制剂

已经使用环丙基衍生物开发出 CCR5 受体的有效非竞争性变构拮抗剂,该受体对于 HIV-1 进入细胞至关重要。这突出了该化合物在设计新型 HIV 治疗剂中的应用,展示了环丙基在药物发现和开发中的相关性 (Watson 等人,2005 年)。

未来方向

The future directions for research on Cyclopropyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone and similar compounds could involve further investigation into their potential anti-ulcer activity . The development of new anti-ulcer drugs without the characteristic side effects of current drugs is a key area of interest .

作用机制

Target of Action

Compounds with similar structures have been found to interact with chemokine receptors, particularly cc chemokine receptor 4 (ccr4) .

Mode of Action

Based on the structure and the known actions of similar compounds, it can be hypothesized that it may bind to its target receptors and modulate their activity

Biochemical Pathways

Chemokine receptors like ccr4 are involved in the recruitment of leukocytes into inflammatory sites . Therefore, modulation of these receptors could potentially impact inflammatory responses.

Result of Action

Modulation of chemokine receptors could potentially alter immune responses, particularly those related to inflammation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets

属性

IUPAC Name |

cyclopropyl-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4S/c1-14-2-6-16(7-3-14)25(22,23)20-12-13-24-18(20)8-10-19(11-9-18)17(21)15-4-5-15/h2-3,6-7,15H,4-5,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTLBEPIRZTQJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-fluoro-4-[4-(methylsulfonyl)piperazino]phenyl}-4-methylbenzenecarboxamide](/img/structure/B2898279.png)

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2898295.png)

![1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-2-(2-methylpyrazol-3-yl)piperidine](/img/structure/B2898297.png)

![[4-Hydroxy-4-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2898299.png)

![4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2898300.png)